N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide
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Overview
Description
N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and an oxolane ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve stirring without solvent at elevated temperatures, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide
- N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide
- N-[cyano(oxolan-3-yl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Comparison: Compared to these similar compounds, N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide stands out due to its unique quinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-methylquinoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-5-6-12-3-2-4-14(16(12)19-11)17(21)20-15(9-18)13-7-8-22-10-13/h2-6,13,15H,7-8,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRKUWJPDCPSIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NC(C#N)C3CCOC3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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